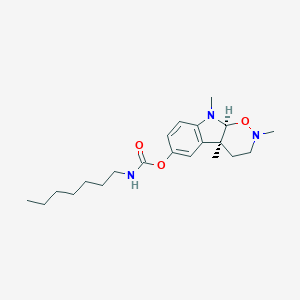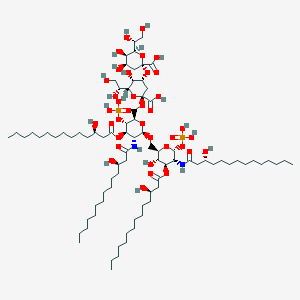![molecular formula C8H7N3 B115538 6-Methylpyrido[2,3-b]pyrazine CAS No. 155629-96-2](/img/structure/B115538.png)
6-Methylpyrido[2,3-b]pyrazine
Vue d'ensemble
Description
“6-Methylpyrido[2,3-b]pyrazine” is a chemical compound with the linear formula C8H7N3 . It has a molecular weight of 145.16 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “6-Methylpyrido[2,3-b]pyrazine” is 1S/C8H7N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-5H,1H3 . This indicates that the compound contains a pyrrole and a pyrazine ring .
Physical And Chemical Properties Analysis
“6-Methylpyrido[2,3-b]pyrazine” is a solid at room temperature . The compound should be stored in a dry room .
Applications De Recherche Scientifique
Electrochemical DNA Sensing
6-Methylpyrido[2,3-b]pyrazine based heterocyclic compounds have been utilized for the first time in electrochemical sensing of DNA . This application is crucial in the field of biochemistry and molecular biology, where accurate detection and analysis of DNA are essential .
Nonlinear Optical Properties
These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density of the medium responds nonlinearly to the electric field of the light .
Biological Activity
The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological applications . This includes selective inhibition of PI3K isozymes and for treating myocardial infarction .
Antioxidant Activity
These compounds have been used in vitro antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antiurease Activity
6-Methylpyrido[2,3-b]pyrazine based heterocyclic compounds have also been used in antiurease activity . Urease is a crucial enzyme in the nitrogen cycle. It catalyzes the hydrolysis of urea into carbon dioxide and ammonia .
High-Performance OLEDs
Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been used for high-performance OLEDs . OLEDs, or organic light-emitting diodes, are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .
Safety and Hazards
Orientations Futures
Pyrrolopyrazine derivatives, including “6-Methylpyrido[2,3-b]pyrazine”, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Therefore, future research could focus on further exploring the biological activities of these compounds and their potential applications in treating various diseases .
Mécanisme D'action
Target of Action
Compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological applications, including selective inhibition of pi3k isozymes . They have also been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .
Mode of Action
For instance, the inhibition of PI3K isozymes can disrupt signal transduction pathways, affecting cell growth and survival .
Biochemical Pathways
Given its potential role as a pi3k inhibitor, it may impact the pi3k/akt/mtor pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Result of Action
Given its potential inhibitory effects on pi3k isozymes and dipeptidyl peptidase iv, it may induce changes in cell growth, survival, and glucose metabolism .
Propriétés
IUPAC Name |
6-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNMTNKYXHARBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439520 | |
| Record name | 6-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrido[2,3-b]pyrazine | |
CAS RN |
155629-96-2 | |
| Record name | 6-Methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)








